molecular formula C19H17N3S2 B10972680 4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole

4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B10972680
M. Wt: 351.5 g/mol
InChI Key: WFHOUYFTVMCIMV-UHFFFAOYSA-N
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Description

4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached via a nucleophilic substitution reaction using a naphthalene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and sulfur-containing groups can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-methylthiophen-2-ylmethylene-4-p-tolyl-piperazin-1-yl-amine: This compound shares the thiophene ring and triazole structure but differs in the substituents attached to the rings.

    Naphthalen-1-ylmethyl derivatives: Compounds with similar naphthalene moieties but different functional groups.

Uniqueness

4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific combination of a thiophene ring, naphthalene moiety, and triazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17N3S2

Molecular Weight

351.5 g/mol

IUPAC Name

4-methyl-3-(5-methylthiophen-3-yl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole

InChI

InChI=1S/C19H17N3S2/c1-13-10-16(12-23-13)18-20-21-19(22(18)2)24-11-15-8-5-7-14-6-3-4-9-17(14)15/h3-10,12H,11H2,1-2H3

InChI Key

WFHOUYFTVMCIMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2C)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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